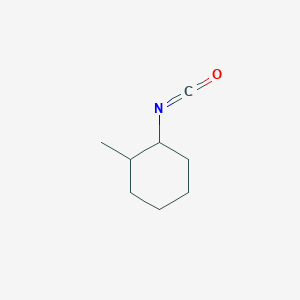

1-Isocyanato-2-methylcyclohexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Isocyanato-2-methylcyclohexane is an organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.2 g/mol . It is a colorless liquid with an odor similar to acetone . This compound is known for its ability to inhibit mitochondrial protein synthesis, which may be due to its potential to introduce mutations in the mitochondrial genome .

準備方法

1-Isocyanato-2-methylcyclohexane can be synthesized through various methods. The most common industrial method involves the phosgene process, where phosgene reacts with diamines to form diisocyanates and hydrogen chloride . due to the toxicity of phosgene, non-phosgene methods are also explored. These include the reduction carbonylation, oxidation carbonylation, dimethyl carbonate, and urea methods . In these methods, nitro-amino compounds react with carbon monoxide, dimethyl carbonate, or urea to form carbamates, which then undergo thermal decomposition to yield isocyanates .

化学反応の分析

1-Isocyanato-2-methylcyclohexane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form carbamate or imidic acid.

Oxidation and Reduction:

Substitution: Can undergo substitution reactions, particularly with nucleophiles, leading to the formation of ureas and other derivatives.

Common reagents used in these reactions include water, carbon monoxide, and various catalysts . The major products formed depend on the specific reaction conditions but often include carbamates and ureas .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

1-Isocyanato-2-methylcyclohexane serves as a critical building block in the synthesis of diverse organic compounds. It is utilized to create various derivatives through reactions such as hydrolysis, oxidation, and substitution. For instance, it can react with nucleophiles to form ureas and other functional groups, making it valuable in the development of pharmaceuticals and agrochemicals.

Biological Research

Potential in Neurodegenerative Disease Studies

Research indicates that this compound may inhibit mitochondrial protein synthesis, which is significant in studying neurodegenerative diseases like Parkinson’s and Alzheimer’s. It has been investigated for its therapeutic effects against these conditions, highlighting its potential as a lead compound for drug development .

Case Study: Mitofusin Activators

A study focused on the design of small molecule activators of mitofusin proteins used this compound as a coupling agent to synthesize derivatives that enhance mitochondrial fusion. These compounds demonstrated promising pharmacokinetic properties and were evaluated for their efficacy in preclinical models of Charcot-Marie-Tooth Disease type 2A. The findings suggest that modifications to the cyclohexyl group can optimize biological activity and stability .

Industrial Applications

Polyurethane Production

In the industrial sector, this compound is employed in the production of polyurethanes, coatings, and adhesives. Its isocyanate functional group allows it to react with polyols to form polyurethane prepolymers, which are essential in manufacturing flexible and rigid foams used in insulation and automotive industries .

Comparison with Other Isocyanates

The compound can be compared with other isocyanates such as Toluene diisocyanate (TDI) and Hexamethylene diisocyanate (HDI), which are also used in polyurethane production but may have different properties regarding reactivity and application suitability. For example, TDI is commonly used for flexible foams while HDI is preferred for non-yellowing applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for organic compounds; used in urea formation. |

| Biological Research | Investigated for neurodegenerative disease therapies; potential mitofusin activator. |

| Industrial Production | Used in polyurethane production; coatings and adhesives manufacturing. |

| Comparison with Isocyanates | Compared with TDI and HDI for different applications based on reactivity and properties. |

作用機序

The mechanism of action of 1-Isocyanato-2-methylcyclohexane involves its ability to inhibit mitochondrial protein synthesis . This inhibition may be due to the compound’s potential to introduce mutations in the mitochondrial genome . It also interacts with pathways involved in neurodegenerative diseases, potentially offering therapeutic effects .

類似化合物との比較

1-Isocyanato-2-methylcyclohexane can be compared with other isocyanates such as:

Toluene diisocyanate (TDI): Commonly used in the production of polyurethanes.

Hexamethylene diisocyanate (HDI): Used in non-yellowing polyurethane materials.

Isophorone diisocyanate (IPDI): Also used in non-yellowing polyurethane materials.

生物活性

1-Isocyanato-2-methylcyclohexane, a compound with the chemical formula C₇H₁₁N₃O, is a member of the isocyanate family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and toxicology.

This compound is characterized as a yellowish liquid with a pungent odor. It is insoluble in water and exhibits significant reactivity due to the isocyanate functional group. This reactivity allows it to participate in various chemical reactions, including nucleophilic addition and polymerization.

The biological activity of this compound primarily arises from its ability to interact with nucleophilic sites in biological molecules such as proteins and nucleic acids. The isocyanate group can form covalent bonds with amino acids like cysteine and lysine, leading to modifications in protein structure and function. This mechanism underlies its potential as a therapeutic agent as well as its toxicity.

Biological Effects

This compound has been studied for its effects on various biological systems:

- Toxicity : Exposure to this compound can lead to respiratory issues, skin irritation, and sensitization. It has been classified as very toxic by inhalation and skin absorption .

- Pharmacological Potential : Research indicates that derivatives of isocyanates can act as potent inhibitors or activators of specific biological pathways. For example, studies on related compounds have shown their potential in modulating mitochondrial functions, which could be relevant for neurodegenerative diseases .

Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Toxicological Studies : Inhalation studies on rats have demonstrated significant adverse effects at varying concentrations, indicating the need for careful handling and exposure limits in occupational settings .

- Synthesis and Derivatives : The compound has been used as an intermediate in synthesizing more complex molecules with enhanced biological activity. For instance, it was coupled with 6-phenylhexanamide derivatives to explore their pharmacokinetic properties .

- Thermal Decomposition : The thermal stability of this compound has been assessed through theoretical studies, revealing insights into its decomposition pathways which could influence its reactivity and safety profile .

Case Study 1: Toxicity Assessment

A study conducted by NIOSH evaluated the occupational exposure limits for isocyanates, including this compound. The findings highlighted significant health risks associated with prolonged exposure, necessitating stringent safety protocols in workplaces where this compound is used .

Case Study 2: Pharmacological Applications

Research into the pharmacological applications of isocyanate derivatives has shown promise in treating conditions like Charcot-Marie-Tooth Disease type 2A (CMT2A). Compounds derived from this compound were found to enhance mitochondrial fusion, presenting a potential therapeutic pathway for neurodegenerative diseases .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₁N₃O |

| Molecular Weight | 139.17 g/mol |

| Flash Point | 52 °C (127 °F) |

| Toxicity (Inhalation) | Very toxic |

| Solubility | Insoluble in water |

| Study Type | Findings |

|---|---|

| Toxicological Study | Significant respiratory irritation |

| Pharmacological Study | Potential neuroprotective effects |

| Synthesis Research | Intermediate for complex molecules |

特性

IUPAC Name |

1-isocyanato-2-methylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVDIOHQFKXVFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。